3-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
3-methyl-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-14-7-9-17(10-8-14)19-13-28-22(23-19)26-20(12-16(3)25-26)24-21(27)18-6-4-5-15(2)11-18/h4-13H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDAUKDPYDNXPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-Methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a synthetic organic compound characterized by a complex structure that includes thiazole, pyrazole, and benzamide functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 326.4 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₄OS |
| Molecular Weight | 326.4 g/mol |
| CAS Number | 1020489-93-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Thiazole Ring : Starting from p-toluidine, the thiazole ring is synthesized through cyclization reactions.
- Pyrazole Formation : The thiazole derivative reacts with hydrazine derivatives to form the pyrazole ring.
- Amide Formation : The final step involves the formation of the amide bond through condensation reactions with suitable acylating agents.
Recent advancements in synthetic methodologies, such as microwave-assisted synthesis, have been employed to improve yields and reduce reaction times .
Antimicrobial Activity
Compounds containing thiazole and pyrazole moieties have demonstrated significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various pathogens, including fungi and bacteria. The unique combination of structural elements in this compound suggests it may possess similar or enhanced biological activities .
Anticancer Properties
Research indicates that thiazole and pyrazole derivatives exhibit anticancer activities by interacting with specific molecular targets involved in cancer cell proliferation and survival. The presence of the p-tolyl group may enhance the compound's lipophilicity, potentially improving its bioavailability and interaction with cancer cells .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds similar to this compound have been documented in various studies. Such compounds can inhibit inflammatory pathways, making them candidates for further investigation in inflammatory disease models .
The mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit bacterial enzymes or disrupt cell membranes if used as an antimicrobial agent.
- Interaction with Molecular Targets : In anticancer applications, it could modulate the activity of enzymes or receptors involved in tumor growth and survival .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzamide | Structure | Antimicrobial |
| N-(4-chlorophenyl)-2-thiazolecarboxamide | Structure | Anticancer |
| N-(p-tolyl)-2-thiazolecarboxamide | Structure | Anti-inflammatory |
The presence of specific substituents such as methyl and p-tolyl groups enhances the biological profile compared to other similar compounds lacking such structural diversity .
Vergleich Mit ähnlichen Verbindungen
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d)
- Structural Differences: Replaces the pyrazole ring with a pyridine group and introduces a morpholinomethyl substituent on the thiazole. The benzamide has dichloro substituents instead of methyl.
- Physicochemical Properties: Higher molecular weight (due to Cl atoms) and increased polarity from the morpholine group compared to the target compound.
- Synthesis : Prepared via nucleophilic substitution, similar to methods in , but with morpholine as a reactant .
5-Chloro-N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxamide (3k)
- Structural Differences: Features a dual p-tolyl-substituted pyrazole core and a cyano group instead of the thiazole ring.
- Characterization : Melting point (133–135°C) and NMR data (δ 2.42 ppm for methyl groups) indicate crystallinity and structural confirmation methods comparable to the target compound .
Compounds with Varied Heterocyclic Moieties
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g)
- Structural Differences : Incorporates a piperazinylmethyl group on the thiazole, increasing basicity and hydrogen-bonding capacity.
- Spectral Data : ¹H NMR shows peaks for piperazine protons (δ 2.2–2.5 ppm), contrasting with the target compound’s simpler methyl signals. HRMS confirms molecular integrity, a method applicable to the target compound’s characterization .
3-(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenoxy)-5-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiazol-2-yl)benzamide
- Structural Differences : Replaces the pyrazole with an oxadiazole and adds a tetrahydro-pyran group.
- Physicochemical Impact : The oxadiazole enhances electron-withdrawing properties, while the pyran group increases solubility in polar solvents. Molecular weight (unreported) is likely higher than the target compound’s .
Analytical Data
- Spectroscopy : Expected ¹H NMR signals include aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.4–2.6 ppm), and pyrazole/thiazole protons. Comparable to compound 3k’s NMR data .
- Mass Spectrometry : HRMS would confirm the molecular formula (C₂₃H₂₁N₃O₂S), as demonstrated for analogues in .
Physicochemical and Pharmacological Insights
Property Comparison Table
Pharmacological Potential
- Bioavailability : The p-tolyl and methyl groups may enhance lipophilicity, favoring passive diffusion, as seen in lipophilic analogues like 3k .
Q & A
Q. Purity Validation :
- Analytical Methods : Melting point analysis, HPLC (≥95% purity), and TLC (silica gel, ethyl acetate/hexane).
- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., thiazole C-H at δ 7.2–7.8 ppm, pyrazole NH at δ 8.1–8.5 ppm) and IR for amide C=O (1650–1680 cm⁻¹) .
Basic: How is the molecular structure of this compound characterized, and what spectral discrepancies might arise?
Answer:
Structural Characterization :
- X-ray Crystallography : Resolves 3D conformation (e.g., dihedral angles between thiazole and benzamide groups) .
- NMR Analysis : Key signals include pyrazole C5-H (δ 6.8–7.1 ppm) and p-tolyl methyl protons (δ 2.3–2.5 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 430–450) .
Q. Common Discrepancies :
- Tautomerism : Pyrazole NH may show variable chemical shifts due to solvent-dependent tautomerization .
- Impurity Peaks : Residual DMF (δ 2.7–2.9 ppm) or unreacted intermediates (e.g., α-haloketone byproducts) require column chromatography for removal .
Advanced: How can reaction yields be optimized for the thiazole-forming step, and what factors influence regioselectivity?
Answer:
Optimization Strategies :
- Catalyst Screening : Use Pd(OAc)₂/Xantphos for Suzuki couplings (yields ↑ 70% to 90%) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance thiourea reactivity, while EtOH/H₂O mixtures reduce side products .
- Temperature Control : 80–100°C for thiazole cyclization minimizes decomposition .
Q. Regioselectivity Drivers :
- Electronic Effects : Electron-donating groups (e.g., p-tolyl) direct cyclization to the 2-position of thiazole .
- Steric Hindrance : Bulky substituents on α-haloketones favor 4-substituted thiazoles .
Advanced: How to resolve contradictions in NMR data when synthesizing analogs with varying aryl substitutions?
Answer:
Case Example : If para-substituted aryl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) show unexpected splitting patterns:
- Solvent Polarity : DMSO-d₆ vs. CDCl₃ can alter NH proton exchange rates, masking coupling .
- Dynamic Effects : Rotameric equilibria in the benzamide group may cause peak broadening (add D₂O to identify exchangeable protons) .
- Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to confirm assignments .
Advanced: What strategies are recommended for designing bioactivity assays targeting kinase inhibition?
Answer:
Assay Design :
- Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, JAK2) based on structural analogs .
- Competitive Binding Assays : Use fluorescence polarization (FP) with FITC-labeled ATP to measure IC₅₀ values .
- Cellular Validation : Test antiproliferative effects in cancer lines (e.g., MCF-7, HepG2) with Western blotting for phosphorylation status .
Q. Structural Guidance :
- Docking Studies : AutoDock Vina predicts binding poses; prioritize compounds with hydrogen bonds to hinge regions (e.g., pyrazole N-H to Glu738 in EGFR) .
Advanced: How can computational methods predict metabolic stability of this compound?
Answer:
In Silico Tools :
- CYP450 Metabolism : Use StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., thiazole S-oxidation, benzamide hydrolysis) .
- Metabolite Identification : GLORYx generates potential Phase I/II metabolites; compare with LC-MS/MS data from hepatocyte incubations .
- QSAR Modeling : Correlate logP values (e.g., 2.8–3.5) with microsomal clearance rates to prioritize analogs with t₁/₂ > 60 min .
Basic: What are the documented biological activities of structurally related compounds?
Answer:
Reported Activities :
- Anticancer : Pyrazole-thiazole hybrids inhibit tubulin polymerization (IC₅₀ = 0.8–2.4 µM in MCF-7) .
- Antimicrobial : Thiazole-linked benzamides show MIC = 4–16 µg/mL against S. aureus .
- Anti-inflammatory : COX-2 inhibition (IC₅₀ = 50 nM) in analogs with trifluoromethyl groups .
Q. Structure-Activity Trends :
- Electron-withdrawing groups (e.g., NO₂, CF₃) on the benzamide enhance kinase affinity .
- Methyl substitution on pyrazole improves metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
